Maralixibat - 716313-53-0

Maralixibat

Catalog Number: EVT-273695
CAS Number: 716313-53-0
Molecular Formula: C40H56N3O4S+
Molecular Weight: 675.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Maralixibat (also known as SHP625, LUM001, and lopixibat) is an ileal bile acid transporter inhibitor, like [odevixibat]. Maralixibat is indicated for the treatment of cholestatic pruritus in patients with Alagille syndrome. Previously, patients with cholestatic pruritus associated with Alagille syndrome were treated with antihistamines, [rifampin], [ursodeoxycholic acid], [cholestyramine], [naltrexone], and [sertraline] alone or in combination. No clinical trials have been performed to assess the efficacy of these treatments for cholestatic pruritus and treatments were given based on a prescriber's clinical experience. Surgical interventions such as partial external bile diversion and ileal exclusion have also been used as treatments. Maralixibat represents the first FDA-approved treatment for cholestatic pruritus in patients with Alagille syndrome. It was granted FDA approval on 29 September 2021. In October 2022, the EMA's Committee for Medicinal Products for Human Use (CHMP) recommended maralixibat be granted marketing authorization for the treatment of cholestatic pruritus in patients with Alagille syndrome: it was granted marketing authorization in Europe on 13 December 2022. On July 21, 2023, maralixibat was also approved by Health Canada.
Maralixibat is an Ileal Bile Acid Transporter Inhibitor. The mechanism of action of maralixibat is as an Ileal Bile Acid Transporter Inhibitor, and Organic Anion Transporting Polypeptide 2B1 Inhibitor.
Maralixibat is an orally available inhibitor of the ileal bile salt transporter which is used to treat severe pruritus in patients with cholestatic liver disease including Alagille syndrome without cirrhosis. Maralixibat is associated with transient serum enzyme fluctuations particularly with long term therapy but has not been linked to instances of clinically apparent liver injury with jaundice, although experience with its use has been limited.
See also: Maralixibat Chloride (has salt form).
Overview

Maralixibat is a novel therapeutic agent primarily recognized for its role as a selective inhibitor of the ileal bile acid transporter. It is particularly significant in treating cholestatic pruritus associated with progressive familial intrahepatic cholestasis and Alagille syndrome. The compound has been developed to mitigate severe itching and other symptoms related to bile acid accumulation in patients with these conditions.

Source and Classification

Maralixibat is classified as a bile acid transporter inhibitor, specifically targeting the ileal bile acid transporter. Its mechanism involves reducing the reabsorption of bile acids in the intestine, which subsequently decreases their levels in the serum. This action helps alleviate symptoms associated with cholestasis, a condition characterized by impaired bile flow.

Synthesis Analysis

Methods and Technical Details

The synthesis of maralixibat involves several key steps that ensure the production of high-purity crystalline forms. The processes described in patent literature detail methods for creating intermediates and solid forms of maralixibat, emphasizing the importance of purity and crystallinity in pharmaceutical applications.

  1. Crystallization Techniques: The synthesis includes crystallization from various solvents to achieve desired solid forms.
  2. Purification Steps: Techniques such as recrystallization and chromatographic methods are employed to enhance purity levels.
  3. Characterization: Analytical methods like nuclear magnetic resonance spectroscopy and mass spectrometry are utilized to confirm the identity and purity of synthesized maralixibat .
Molecular Structure Analysis

Structure and Data

Maralixibat’s molecular formula is C25_{25}H38_{38}N2_{2}O6_{6}S, indicating a complex structure with multiple functional groups that contribute to its pharmacological activity.

  • Molecular Weight: Approximately 462.65 g/mol.
  • Structural Features: The compound features a unique arrangement of carbon chains, hydroxyl groups, and a sulfonamide moiety, which are crucial for its interaction with the ileal bile acid transporter.

The three-dimensional structure can be analyzed using computational modeling techniques to predict its binding affinity and interaction dynamics with target proteins.

Chemical Reactions Analysis

Reactions and Technical Details

Maralixibat undergoes specific chemical reactions that facilitate its function as an inhibitor of the ileal bile acid transporter. These reactions primarily involve:

  1. Binding Interactions: Maralixibat binds selectively to the ileal bile acid transporter, inhibiting its function.
  2. Metabolic Stability: The compound exhibits minimal systemic absorption, which is advantageous for targeted action within the gastrointestinal tract without significant systemic exposure.
  3. Degradation Pathways: Studies on metabolic pathways indicate that maralixibat is primarily excreted unchanged in feces, highlighting its stability within the gastrointestinal environment .
Mechanism of Action

Process and Data

The mechanism by which maralixibat exerts its therapeutic effects involves several key steps:

  1. Inhibition of Bile Acid Reabsorption: By blocking the ileal bile acid transporter, maralixibat prevents the reabsorption of bile acids from the intestine back into circulation.
  2. Reduction of Serum Bile Acids: This inhibition leads to decreased serum bile acid levels, alleviating symptoms such as pruritus.
  3. Impact on Liver Function: Long-term use has been associated with improved liver function parameters in patients with cholestatic diseases .

Clinical studies have demonstrated significant reductions in serum bile acids and improvements in quality of life metrics among treated patients.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Maralixibat possesses distinct physical and chemical properties that influence its formulation and therapeutic efficacy:

  • Solubility: Poorly soluble in water but soluble in organic solvents, which impacts its delivery method.
  • Stability: Exhibits stability under various pH conditions typical of gastrointestinal environments.
  • Melting Point: Detailed studies reveal a melting point indicative of crystalline purity, essential for consistent dosing in pharmaceutical formulations.

These properties are critical for developing effective dosage forms that ensure optimal bioavailability .

Applications

Scientific Uses

Maralixibat's primary application lies within clinical settings for treating cholestatic pruritus associated with specific liver diseases:

  1. Treatment of Cholestatic Pruritus: Approved for use in patients with Alagille syndrome and progressive familial intrahepatic cholestasis.
  2. Research Applications: Ongoing studies are exploring additional therapeutic uses, including potential applications in other liver-related disorders or conditions characterized by altered bile acid metabolism.

Furthermore, research continues into understanding maralixibat's broader implications on gastrointestinal health and liver disease management .

Properties

CAS Number

716313-53-0

Product Name

Maralixibat

IUPAC Name

(4R,5R)-5-[4-[[4-(4-aza-1-azoniabicyclo[2.2.2]octan-1-ylmethyl)phenyl]methoxy]phenyl]-3,3-dibutyl-7-(dimethylamino)-1,1-dioxo-4,5-dihydro-2H-1λ6-benzothiepin-4-ol

Molecular Formula

C40H56N3O4S+

Molecular Weight

675.0 g/mol

InChI

InChI=1S/C40H56N3O4S/c1-5-7-19-40(20-8-6-2)30-48(45,46)37-18-15-34(41(3)4)27-36(37)38(39(40)44)33-13-16-35(17-14-33)47-29-32-11-9-31(10-12-32)28-43-24-21-42(22-25-43)23-26-43/h9-18,27,38-39,44H,5-8,19-26,28-30H2,1-4H3/q+1/t38-,39-/m1/s1

InChI Key

STPKWKPURVSAJF-LJEWAXOPSA-N

SMILES

CCCCC1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)C(C1O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C[N+]56CCN(CC5)CC6)CCCC

Solubility

Soluble in DMSO

Synonyms

Maralixibat; SHP-625; SHP625; SHP 625

Canonical SMILES

CCCCC1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)C(C1O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C[N+]56CCN(CC5)CC6)CCCC

Isomeric SMILES

CCCCC1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)[C@H]([C@H]1O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C[N+]56CCN(CC5)CC6)CCCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.